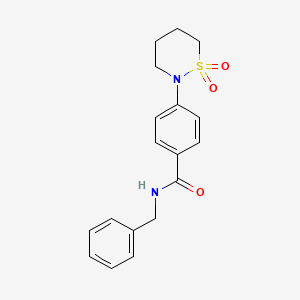

N-benzyl-4-(1,1-dioxothiazinan-2-yl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

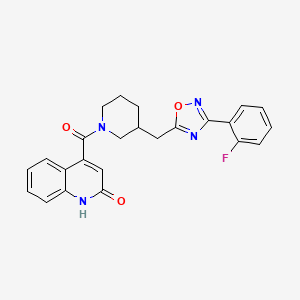

N-benzyl-4-(1,1-dioxothiazinan-2-yl)benzamide is a compound that falls within the class of benzothiazine derivatives, which are known for their diverse biological activities. Although the specific compound is not directly mentioned in the provided papers, the related structures and activities of similar benzothiazine derivatives can offer insights into its potential properties and applications.

Synthesis Analysis

The synthesis of benzothiazine derivatives typically involves condensation reactions, as seen in the synthesis of N-(Benzothiazol-2-yl)-4-chlorobenzenesulphonamide (NBTCS) , and amidation reactions, as demonstrated in the preparation of N-(arylalkyl)-1-R-4-hydroxy-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxamides . These methods often yield good purity and are adaptable to various substituents on the benzothiazine core. The synthesis of this compound would likely follow similar synthetic routes, with specific reagents and conditions tailored to introduce the benzyl and dioxothiazinan groups.

Molecular Structure Analysis

The molecular structure of benzothiazine derivatives is characterized by the presence of a benzothiazine ring, which can be confirmed by spectroscopic methods such as NMR and X-ray crystallography . The orientation of substituents around the benzothiazine core can significantly influence the overall molecular conformation, as seen in the orthogonal arrangement of the thiadiazine ring to the aromatic ring in N-valine-2-(3,5-dimethy-1,1-dioxido-2H-1,2,6-thiadiazin-4-yl)benzamide . For this compound, the steric and electronic effects of the benzyl and dioxothiazinan substituents would be critical in determining the molecular con

Wissenschaftliche Forschungsanwendungen

Neuroleptic Activity of Benzamides

One study explored the synthesis and neuroleptic activity of benzamides, specifically focusing on the inhibitory effects of these compounds on apomorphine-induced stereotyped behavior in rats. The study identified N-[2-(N-benzyl-N-methylamino)ethyl]-5-chloro-2-methoxy-4-(methylamino) benzamide (23) as particularly active, suggesting its potential as a potent drug for the treatment of psychosis with fewer side effects (Iwanami et al., 1981).

Anti-Acetylcholinesterase Activity

Another study synthesized and evaluated 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives for their anti-acetylcholinesterase (anti-AChE) activity. It was discovered that 1-benzyl-4-[2-(N-[4'-(benzylsulfonyl) benzoyl]-N-methylamino]ethyl]piperidine hydrochloride (21) was one of the most potent inhibitors of acetylcholinesterase, indicating its potential as an antidementia agent (Sugimoto et al., 1990).

Serotonin-3 Receptor Antagonists

Research on 4-amino-5-chloro-2-ethoxybenzamides led to the discovery that certain benzamide derivatives are potent serotonin-3 (5-HT3) receptor antagonists. Specifically, N-(1-benzyl-4-methylhexahydro-1H-1,4-diazepin-6-yl)-1H-indaz ole-3- carboxamide was identified as having superior effect, potentially offering an effective treatment for conditions related to 5-HT3 receptors (Harada et al., 1995).

Antinociceptive Properties

A study focused on coumarins bearing substituted 3,4-dihydro-2H-benzothiazines, highlighting their potential as analgesic agents. One compound, in particular, showed promising antinoceciptive action, indicating its potential use in the development of new analgesic drugs (Alipour et al., 2014).

Imaging of Melanoma Metastases

A study examined radioiodinated N-(dialkylaminoalkyl)benzamides for their potential in imaging melanoma metastases. The results showed improved melanoma uptake and tissue selectivity, providing considerable potential for melanoma imaging and possibly for radionuclide therapy (Eisenhut et al., 2000).

Safety and Hazards

Wirkmechanismus

Target of Action

Compounds with similar structures, such as 1,2,4-benzothiadiazine-1,1-dioxide, have been reported to exhibit a wide range of biological activities, including antimicrobial, antiviral, antihypertensive, antidiabetic, anticancer, katp channel activators, and ampa receptor modulators .

Mode of Action

It’s known that many functional groups attached to the 1,2,4-benzothiadiazine-1,1-dioxide ring, such as alkyl, aryl, alkylamino, benzyl, keto, etc, are responsible for its activity .

Biochemical Pathways

Compounds with similar structures have been reported to interact with various biochemical pathways, leading to a wide range of therapeutic activities .

Result of Action

Compounds with similar structures have been reported to exhibit a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .

Eigenschaften

IUPAC Name |

N-benzyl-4-(1,1-dioxothiazinan-2-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O3S/c21-18(19-14-15-6-2-1-3-7-15)16-8-10-17(11-9-16)20-12-4-5-13-24(20,22)23/h1-3,6-11H,4-5,12-14H2,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILIDZPRBLAQBDF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCS(=O)(=O)N(C1)C2=CC=C(C=C2)C(=O)NCC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-benzo[g][1,3]benzothiazol-2-yl-4-nitrobenzamide](/img/structure/B2507949.png)

![6-Azaspiro[3.4]octan-1-ol hydrochloride](/img/structure/B2507953.png)

![Sodium;2-(6-bromo-8-methoxyimidazo[1,2-a]pyridin-2-yl)acetate](/img/structure/B2507956.png)

![5-Methyl-2-(4-phenoxybenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2507959.png)

![N-[3-(5-chloro-1H-indol-2-yl)phenyl]-3-methylbutanamide](/img/structure/B2507961.png)

![(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(benzo[d][1,3]dioxol-5-yl)methanone](/img/structure/B2507966.png)

![2-[(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2507969.png)